molecular formula C8H5ClF3N3 B1487238 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine CAS No. 2231675-58-2

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Cat. No.: B1487238
CAS No.: 2231675-58-2
M. Wt: 235.59 g/mol
InChI Key: ZNLNRIAFVUWJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a useful research compound. Its molecular formula is C8H5ClF3N3 and its molecular weight is 235.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a synthetic organic compound characterized by a diazirine ring, a trifluoromethyl group, and a pyridine backbone. The diazirine moiety is notable for its ability to form reactive carbenes upon UV light exposure, allowing it to covalently bind to nearby biomolecules. This property makes it an important tool in biological and chemical studies, particularly in the fields of protein labeling and interaction studies.

Upon UV irradiation, the diazirine ring in this compound undergoes photolysis to generate a reactive carbene. This carbene can participate in various chemical reactions, including:

  • C-H Bond Insertion : The carbene can insert into C-H bonds of nearby organic molecules, forming stable covalent bonds.
  • N-H Bond Insertion : Similar to C-H insertion, the carbene can also react with N-H bonds.

The molecular targets of these reactions depend on the experimental context, such as specific proteins or nucleic acids being studied.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. While specific data on this compound is limited, related diazirine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound ABxPC-3 (pancreatic)0.051
Compound APanc-1 (pancreatic)0.066
Compound BA549 (lung)44.4
Compound BHCT116 (colon)22.4

These findings indicate that compounds with similar structural motifs may exhibit significant antiproliferative effects, suggesting that this compound could potentially possess comparable biological activity.

Mechanisms of Anticancer Activity

The anticancer activity of diazirine-containing compounds may involve several mechanisms:

  • DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Labeling : The ability to covalently modify proteins can be leveraged to study protein interactions and functions in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The photochemical properties may induce oxidative stress in cancer cells.

Study on Trifluoromethyl and Sulfonyl Groups

A recent study investigated the impact of trifluoromethyl groups on the biological activity of several compounds, including those with diazirine structures. The study found that compounds featuring trifluoromethyl groups exhibited enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. For example, one derivative showed an IC50 value lower than that of Doxorubicin against multiple cancer cell lines, highlighting the potential efficacy of such modifications in therapeutic applications .

Properties

IUPAC Name

2-chloro-3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-4-2-5(3-13-6(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLNRIAFVUWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 2
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 3
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 5
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 6
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.